2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile
Overview
Description
Mechanism of Action
Target of Action
It is commonly used as a pesticide intermediate , suggesting that its targets could be enzymes or proteins essential to pests’ survival.
Mode of Action
As a pesticide intermediate, it likely interacts with its targets, leading to the disruption of essential biological processes in pests, resulting in their elimination .
Biochemical Pathways
Given its use as a pesticide intermediate , it can be inferred that it may interfere with biochemical pathways crucial for the survival and reproduction of pests.
Pharmacokinetics
Its solubility in organic solvents such as methanol, ethanol, and chloroform, and slight solubility in water suggest that it may have good bioavailability.
Result of Action
Given its use as a pesticide intermediate , it can be inferred that it results in the death of pests by disrupting their essential biological processes.
Preparation Methods
The synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile typically involves the reaction of 2,4-dichlorobenzonitrile with 2,2,2-trifluoroethanol in the presence of a base . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can undergo hydrolysis in the presence of water and a base to form corresponding acids.
Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, and various oxidizing or reducing agents depending on the desired transformation .
Scientific Research Applications
2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds for studying biological pathways.
Medicine: The compound is an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, including herbicides and insecticides
Comparison with Similar Compounds
2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile can be compared with similar compounds such as:
2-Chloro-4-(trifluoromethoxy)benzonitrile: This compound has a trifluoromethoxy group instead of a trifluoroethoxy group, which affects its reactivity and applications.
2-(Trifluoromethyl)benzoyl chloride: This compound is used in similar applications but has different reactivity due to the presence of a benzoyl chloride group.
The unique trifluoroethoxy group in this compound provides distinct chemical properties, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
2-chloro-4-(2,2,2-trifluoroethoxy)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-3H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDQZLRMPQDOEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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